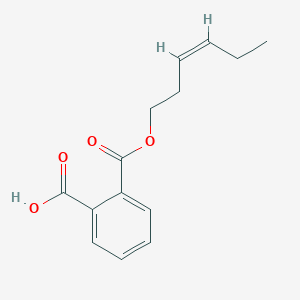
(Z)-2-((Hex-3-enyloxy)carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Mono-3-hexenyl Phthalate is a phthalate ester, a type of chemical compound commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. Phthalates are esters of phthalic acid and are widely used in various industrial applications. (Z)-Mono-3-hexenyl Phthalate, in particular, is known for its unique structural configuration, which contributes to its specific chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Mono-3-hexenyl Phthalate typically involves the esterification of phthalic anhydride with (Z)-3-hexen-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (Z)-Mono-3-hexenyl Phthalate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal conditions. The product is then separated and purified using industrial-scale distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Mono-3-hexenyl Phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Phthalic acid and other carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-Mono-3-hexenyl Phthalate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential impact on human health, particularly in relation to its use in medical devices and packaging.
Industry: Used as a plasticizer in the production of flexible plastics and other materials.
Mecanismo De Acción
The mechanism of action of (Z)-Mono-3-hexenyl Phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen and androgen receptors. This binding can lead to altered gene expression and disruption of normal cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
Uniqueness
(Z)-Mono-3-hexenyl Phthalate is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Compared to other phthalates, it may have different effects on biological systems and distinct applications in industrial processes.
Conclusion
(Z)-Mono-3-hexenyl Phthalate is a versatile compound with significant applications in various fields Its unique chemical properties and interactions with biological systems make it an important subject of study in both scientific research and industrial applications
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
2-[(Z)-hex-3-enoxy]carbonylbenzoic acid |
InChI |
InChI=1S/C14H16O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h3-6,8-9H,2,7,10H2,1H3,(H,15,16)/b4-3- |
Clave InChI |
UOYDHCVOIGSHCY-ARJAWSKDSA-N |
SMILES isomérico |
CC/C=C\CCOC(=O)C1=CC=CC=C1C(=O)O |
SMILES canónico |
CCC=CCCOC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



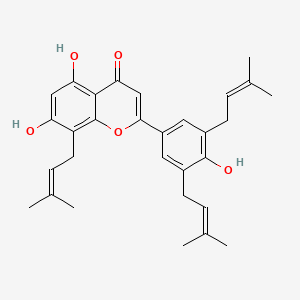
![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)

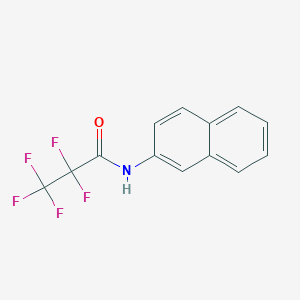
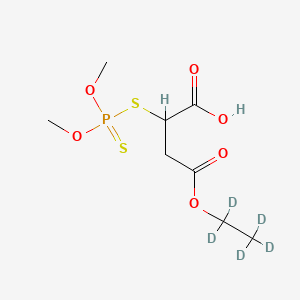
![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
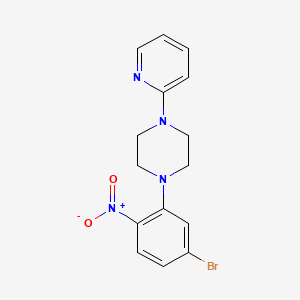
![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)
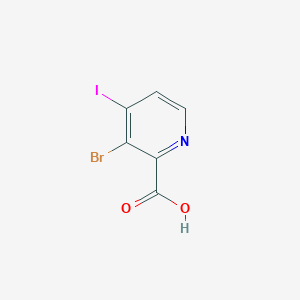
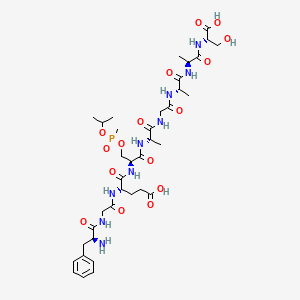
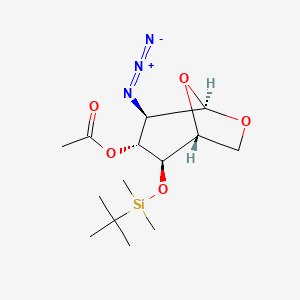
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)

